molecular formula C15H22ClF3N4O2 B2442433 3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide CAS No. 956739-21-2

3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide

Cat. No.: B2442433
CAS No.: 956739-21-2
M. Wt: 382.81
InChI Key: WSKUBHDTJUHRAM-UHFFFAOYSA-N
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Description

3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide is a useful research compound. Its molecular formula is C15H22ClF3N4O2 and its molecular weight is 382.81. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-[[1-methyl-5-morpholin-4-yl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClF3N4O2/c1-14(2,9-16)13(24)20-8-10-11(15(17,18)19)21-22(3)12(10)23-4-6-25-7-5-23/h4-9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUBHDTJUHRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC1=C(N(N=C1C(F)(F)F)C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a chloro group, a morpholino moiety, and a trifluoromethyl-pyrazole unit. Its molecular formula is C12H13ClF3N2OC_{12}H_{13}ClF_3N_2O, with a molecular weight of approximately 295.69 g/mol.

The biological activity of this compound has been linked to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Target Efficacy Reference
AntitumorVarious cancer cell linesIC50 < 10 µM
AntimicrobialBacterial strainsZone of inhibition
Anti-inflammatoryIn vitro cytokine assaysSignificant reduction
Enzyme inhibitionSpecific kinasesIC50 values < 100 nM

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of this compound on various cancer cell lines, it was found to exhibit significant cytotoxicity with an IC50 value lower than 10 µM against breast cancer and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a notable zone of inhibition, indicating its potential as an antimicrobial agent.

Case Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties revealed that treatment with this compound significantly reduced cytokine levels (e.g., TNF-alpha and IL-6) in vitro. This suggests its potential application in managing inflammatory diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.